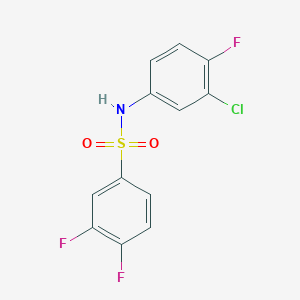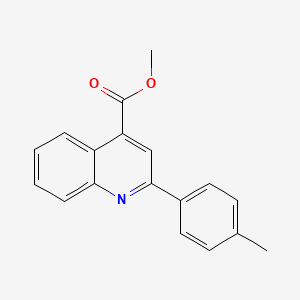
N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, commonly known as CDPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDPU is a urea derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
科学的研究の応用
CDPU has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CDPU has been found to exhibit potent anti-cancer activity in various cancer cell lines, making it a potential candidate for the development of new cancer therapies. CDPU has also been found to exhibit anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of CDPU is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CDPU has been found to inhibit the activity of the enzyme protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. CDPU has also been found to inhibit the activity of the signaling pathway known as NF-κB, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
CDPU has been found to exhibit various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and inhibition of certain enzymes and signaling pathways. CDPU has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
実験室実験の利点と制限
One of the main advantages of CDPU for lab experiments is its potent anti-cancer activity. CDPU has been found to exhibit anti-cancer activity in various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, CDPU also has some limitations for lab experiments, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
将来の方向性
There are many potential future directions for research on CDPU. One area of research could focus on the development of new cancer therapies based on the anti-cancer activity of CDPU. Another area of research could focus on the development of new anti-inflammatory drugs based on the anti-inflammatory activity of CDPU. Further research is also needed to fully understand the mechanism of action of CDPU and to identify any potential side effects or toxicity associated with its use.
合成法
The synthesis of CDPU involves the reaction of 4-chloroaniline with 4,6-dimethyl-2-pyridinecarboxylic acid to form the corresponding amide. This amide is then treated with phosgene and a tertiary amine to form the desired urea derivative, CDPU. The synthesis of CDPU is a multi-step process that requires careful control of reaction conditions to obtain the desired product in high yield and purity.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-7-10(2)16-13(8-9)18-14(19)17-12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKDSIMWLPLELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5809139.png)
![(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5809146.png)

![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5809156.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5809169.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5809171.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5809186.png)
![5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid](/img/structure/B5809194.png)


![1-(3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5809205.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5809225.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B5809230.png)